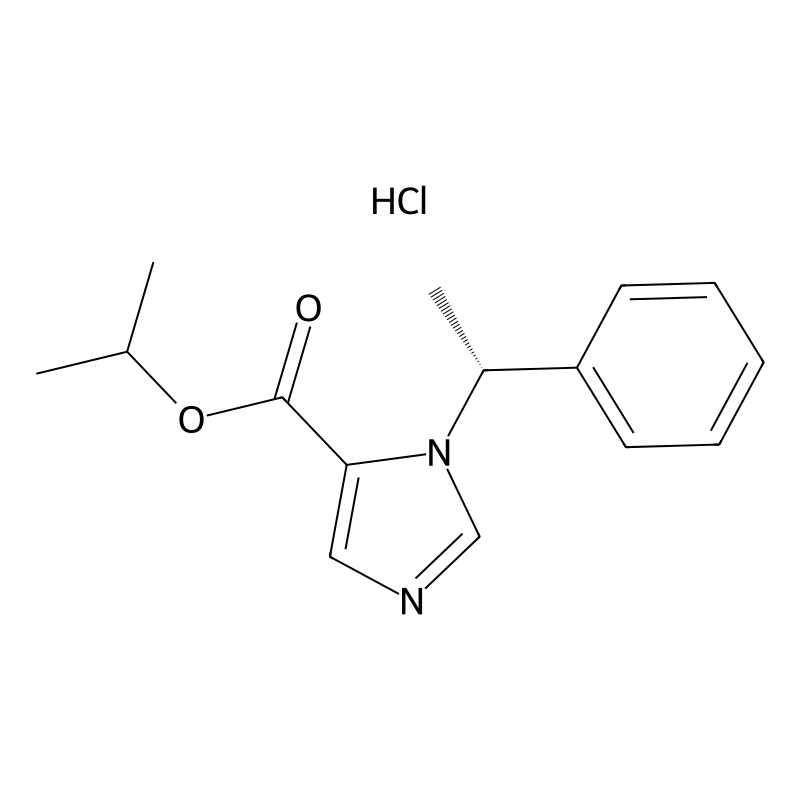Etomidate EP impurity C (hcl)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Understanding Drug Purity and Impurities
During the manufacturing process of pharmaceuticals, the final product may contain small amounts of impurities. These impurities can arise from various factors like starting materials, reaction byproducts, or degradation of the active drug. Regulatory bodies like the European Pharmacopoeia (EP) set strict limits on the acceptable amount of impurities allowed in marketed drugs [].
Etomidate EP Impurity C (HCl) is one such impurity specifically mentioned in the EP monograph for Etomidate. Understanding the presence and potential effects of impurities is crucial for ensuring the safety and efficacy of the final drug product.
Applications of Etomidate EP Impurity C (HCl) in Research
Etomidate EP Impurity C (HCl) finds application in several scientific research areas related to drug development:
Impurity Profiling and Characterization
Studying Etomidate EP Impurity C (HCl) helps researchers understand its formation pathway, potential impact on the drug product's stability, and its interaction with the active drug. This information is vital for optimizing the manufacturing process to minimize impurity formation and ensure consistent drug quality.
Drug Degradation Studies
Etomidate EP Impurity C (HCl) can serve as a marker for Etomidate degradation. By monitoring the levels of this impurity over time, researchers can assess the stability of Etomidate under different storage conditions []. This knowledge helps determine appropriate shelf life and storage recommendations for the medication.
Analytical Method Development
Etomidate EP Impurity C (HCl) is used to develop and validate analytical methods for detecting and quantifying impurities in Etomidate. These methods are essential for ensuring the quality and purity of the final drug product during manufacturing and throughout its shelf life [].
Etomidate EP impurity C (hydrochloride), with the chemical formula C₁₅H₁₉ClN₂O₂ and CAS number 66512-39-8, is a derivative of etomidate, a widely used anesthetic agent. This compound is primarily characterized by its structural features, which include an imidazole ring and a phenethyl group. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications and studies .
The synthesis of Etomidate EP impurity C typically involves multi-step organic reactions. A common approach includes:
- Formation of the Imidazole Ring: Starting from appropriate precursors such as phenylacetic acid derivatives.
- Esterification: Reacting the imidazole with isopropyl alcohol to form the ester linkage.
- Hydrochloride Salt Formation: Treating the resulting compound with hydrochloric acid to yield the hydrochloride salt.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
Etomidate EP impurity C has several applications in both research and clinical settings:
- Pharmaceutical Research: It serves as a reference standard in analytical chemistry for quality control and method validation.
- Metabolism Studies: Used in studies investigating the metabolic pathways of etomidate and its analogs.
- Drug Development: Potentially useful in developing new anesthetic agents or improving existing formulations by understanding its pharmacological profile .
Interaction studies involving Etomidate EP impurity C focus on its metabolic interactions with various cytochrome P450 isoforms. These studies are critical for understanding how this impurity might influence the metabolism of other drugs administered concurrently. Preliminary findings suggest that it may inhibit specific P450 enzymes, leading to altered pharmacokinetics of co-administered medications .
Etomidate EP impurity C shares structural and functional similarities with several other compounds in the anesthetic class. A comparison highlights its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Etomidate | C₁₅H₁₈N₂O₂ | Primary anesthetic agent; rapid onset and recovery |
| Methohexital | C₁₃H₁₈N₂O₃ | Barbiturate; longer duration of action |
| Propofol | C₁₂H₁₈O | Non-barbiturate; antiemetic properties |
| Thiopental | C₁₂H₁₅N₂O₂S | Barbiturate; used for induction anesthesia |
Etomidate EP impurity C is unique due to its specific interactions with cytochrome P450 enzymes, which can significantly affect drug metabolism compared to other anesthetics that may not have such pronounced effects .








